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Compound of Interest

Compound Name: 2,4,5-Triiodoimidazole

Cat. No.: B157059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4,5-
triiodoimidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and

materials science. The following sections detail its mass spectrometry, nuclear magnetic

resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental

protocols for data acquisition.

Mass Spectrometry
The mass spectrum of 2,4,5-triiodoimidazole provides key information about its molecular

weight and fragmentation pattern. Electron ionization mass spectrometry (EI-MS) is a common

technique used for its analysis.

Table 1: Mass Spectrometry Data for 2,4,5-Triiodoimidazole
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Parameter Value Reference

Molecular Formula C₃HI₃N₂ [1][2]

Molecular Weight 445.77 g/mol [1]

Exact Mass 445.727383 g/mol [2]

Major Fragment Ions (m/z)

Molecular Ion [M]⁺ 446 [1]

[M-I]⁺ 319 [1]

[M-2I]⁺ 192 [1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
A common method for analyzing 2,4,5-triiodoimidazole is through Gas Chromatography-Mass

Spectrometry (GC-MS).

Sample Preparation: A dilute solution of 2,4,5-triiodoimidazole is prepared in a suitable

volatile solvent.

Gas Chromatography: The sample is injected into a gas chromatograph, where it is

vaporized and separated based on its boiling point and affinity for the stationary phase of the

GC column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization

and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a

molecule. For 2,4,5-triiodoimidazole, both ¹H and ¹³C NMR data are crucial for structural

confirmation.

Note: Specific, experimentally-derived peak lists for ¹H and ¹³C NMR of 2,4,5-triiodoimidazole
are not readily available in public databases at the time of this writing. The following represents

expected chemical shift regions based on the structure.

Table 2: Predicted NMR Data for 2,4,5-Triiodoimidazole

Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H 12-14 Singlet

The N-H proton of the

imidazole ring is

expected to be a

broad singlet in this

downfield region.

¹³C 110-140 -

The carbon atoms in

the imidazole ring are

expected to resonate

in this range. The C-I

bonds will significantly

influence the chemical

shifts.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A small amount of 2,4,5-triiodoimidazole is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal

standard.

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a

standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically

employed to simplify the spectrum.
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Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Note: A specific, experimentally-derived IR peak list for 2,4,5-triiodoimidazole is not readily

available in public databases at the time of this writing. The following table outlines the

expected characteristic absorption bands.

Table 3: Predicted Infrared (IR) Absorption Bands for 2,4,5-Triiodoimidazole

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3100-3300 Medium, Broad

C=N Stretch 1600-1650 Medium

C-N Stretch 1250-1350 Medium

C-I Stretch 500-600 Strong

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Sample Preparation: The solid 2,4,5-triiodoimidazole sample is typically prepared as a KBr

(potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and

pressed into a thin, transparent disk.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of a pure KBr pellet is recorded first. Then, the sample spectrum is

recorded.
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Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum.

Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 2,4,5-triiodoimidazole.

Synthesis and Spectroscopic Analysis of 2,4,5-Triiodoimidazole

Synthesis of 2,4,5-Triiodoimidazole

Purification

Crude Product

Structural Confirmation

Purified Product

Mass Spectrometry (MS) NMR Spectroscopy (¹H, ¹³C) Infrared (IR) Spectroscopy

Data Analysis and Interpretation

Final Characterized Product
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 2,4,5-
triiodoimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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